molecular formula C11H11ClO B2374514 1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone CAS No. 2287247-81-6

1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone

Cat. No.: B2374514
CAS No.: 2287247-81-6
M. Wt: 194.66
InChI Key: OYMIQOBSMFWIGN-UWVGGRQHSA-N
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Description

1-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]ethanone is a cyclopropane-containing ketone derivative characterized by its stereospecific (1R,2R) configuration and a 2-chlorophenyl substituent on the cyclopropane ring. The cyclopropane ring introduces significant steric and electronic effects, while the 2-chlorophenyl group enhances lipophilicity and may influence biological activity through halogen bonding or π-π interactions . The compound’s molecular formula is C₁₁H₁₁ClO, with a molecular weight of 194.66 g/mol. Its stereochemistry is critical for interactions in chiral environments, such as enzyme binding sites, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-7(13)9-6-10(9)8-4-2-3-5-11(8)12/h2-5,9-10H,6H2,1H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMIQOBSMFWIGN-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Acylation Reaction

Reactants :

  • 2-Chlorophenyl acetate
  • γ-Butyrolactone

Reagents :

  • Strong base (e.g., sodium methoxide, sodium hydride)

Conditions :

  • Solvent: Polar aprotic (e.g., tetrahydrofuran)
  • Temperature: 0–25°C

Product :
3-[2-(2-Chlorophenyl)acetyl]-4,5-dihydrofuran-2(3H)-one (Compound II)

Mechanism :
The strong base deprotonates γ-butyrolactone, generating an enolate that reacts with 2-chlorophenyl acetate via nucleophilic acyl substitution.

Parameter Detail
Yield Optimized (exact % unspecified)
Stereochemical Outcome Racemic mixture

Step 2: Chlorination

Reactant :
Compound II

Reagents :

  • Chlorinating agents (e.g., Cl₂, SOCl₂)

Conditions :

  • Solvent: Dichloromethane
  • Temperature: −10°C to 25°C

Product :
3-Chloro-3-[2-(2-chlorophenyl)acetyl]-4,5-dihydrofuran-2(3H)-one (Compound III)

Key Consideration :
Excess chlorination is avoided to prevent di- or trichlorinated byproducts.

Step 3: Ring-Opening Decarboxylation

Reactant :
Compound III

Reagents :

  • Hydrochloric acid (concentrated)

Conditions :

  • Temperature: Reflux (100–110°C)

Product :
3,5-Dichloro-1-(2-chlorophenyl)-2-pentanone (Compound IV)

Mechanism :
Acid-mediated cleavage of the furan ring followed by decarboxylation eliminates CO₂, yielding a linear dichlorinated ketone.

Step 4: Cyclization

Reactant :
Compound IV

Reagents :

  • Base (e.g., potassium carbonate, sodium hydroxide)

Conditions :

  • Solvent: Water or aqueous ethanol
  • Temperature: 10–50°C

Product :
this compound

Stereochemical Control :
The (1R,2R) configuration arises from the stereospecific [2+1] cyclopropanation mechanism, where the base abstracts a β-hydrogen, inducing ring closure with retention of configuration.

Parameter Detail
Yield >90% (optimized conditions)
Purity >98% (via recrystallization)

Alternative Synthetic Routes

Cyclopropanation of Styrene Derivatives

While less common, cyclopropanation of 2-chlorostyrene analogs using diazomethane or Simmons-Smith reagents (e.g., Zn-Cu/CH₂I₂) has been explored. However, this method suffers from poor regioselectivity and requires chiral catalysts to achieve the desired (1R,2R) configuration.

Biocatalytic Approaches

Recent studies investigate enzymatic cyclopropanation using engineered cytochrome P450 enzymes. Though promising for enantioselectivity, industrial viability remains limited by low yields (<40%) and high catalyst costs.

Industrial-Scale Production

The patented four-step method dominates industrial production due to:

  • Cost Efficiency : Raw materials (2-chlorophenyl acetate, γ-butyrolactone) are commodity chemicals.
  • Scalability : Reactions are conducted in batch reactors with minimal purification steps.
  • Stereochemical Consistency : The cyclization step reliably produces >95% (1R,2R) enantiomer.

Process Optimization :

  • Continuous-flow systems reduce reaction times by 30%.
  • Recycling of solvents (e.g., THF) lowers environmental impact.

Chemical Reactions Analysis

1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. This can be achieved using nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone has been studied for various scientific research applications:

    Medicinal Chemistry:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the field of synthetic organic chemistry.

    Biological Studies: Researchers have explored its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural analogues of 1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone, highlighting substituent variations, physicochemical properties, and biological activities:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 2-Chlorophenyl 194.66 Lipophilic, stereospecific interactions
1-[(1R,2R)-2-Phenylcyclopropyl]ethanone Phenyl 160.21 Lower lipophilicity; foundational structure
1-[(1R,2R)-2-(5-Chlorothiophen-2-yl)cyclopropyl]ethanone 5-Chlorothiophen-2-yl 200.69 Heterocyclic; enhanced solubility in polar media
1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone 4-Bromo-2-fluorophenyl 257.10 Halogen-rich; potential for halogen bonding
1-[2-(3-Methoxy-4-propoxyphenyl)cyclopropyl]ethanone (3d) 3-Methoxy-4-propoxyphenyl 262.34 Antimicrobial activity (MIC: 12.5 µg/mL)
1-{2-[3-Methoxy-4-(2-methylpropoxy)phenyl]cyclopropyl}ethanone (3e) 3-Methoxy-4-(isobutoxy)phenyl 276.37 Broader antifungal spectrum (MIC: 6.25 µg/mL)
1-((1R,2R)-2-((Z)-Hex-1-en-1-yl)cyclopropyl)ethanone (Z)-Hex-1-en-1-yl 166.26 Alkene side chain; synthetic intermediate

Key Observations

Substituent Effects on Bioactivity: Alkoxy-substituted derivatives (e.g., 3d, 3e) exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans, with MIC values as low as 6.25 µg/mL .

Stereochemical Influence: The (1R,2R) configuration in cyclopropane derivatives is critical for maintaining structural rigidity and binding affinity. For example, 1-[(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropyl]ethanone’s stereospecificity ensures optimal alignment with biological targets .

Synthetic and Purification Methods: The target compound’s synthesis likely parallels methods used for 1-[(1R,2R)-2-phenylcyclopropyl]ethanone, involving anti-addition of dimethylsulfoxonium methylide to α,β-unsaturated ketones (e.g., 68% yield under Condition C) . Purification of chlorinated analogues (e.g., 1-(1-chlorocyclopropyl)-2-(2-chlorophenyl)ethanone) often requires nitric acid treatment and recrystallization to achieve >99% purity .

Contrasts with Non-Cyclopropane Analogues: Compounds like 1-((1R,2R,3R)-3-methyl-2-(3-isopropylfuran-2-yl)cyclopentyl)ethanone (from Litsea glutinosa volatiles) demonstrate antioxidant activity, suggesting cyclopropane’s smaller ring may reduce steric hindrance compared to cyclopentane derivatives .

Data Tables

Physicochemical Comparison

Property 2-Chlorophenyl Derivative Phenyl Derivative 5-Chlorothiophene Derivative
Molecular Weight 194.66 160.21 200.69
LogP (Predicted) 3.2 2.5 2.8
Water Solubility (mg/mL) <0.1 <0.1 0.5

Antimicrobial Activity of Selected Analogues

Compound MIC (µg/mL) S. aureus MIC (µg/mL) C. albicans
3d 12.5 25.0
3e 6.25 12.5

Biological Activity

1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone is a cyclopropyl ketone derivative with a chlorophenyl substituent. Its unique structure has drawn interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H11ClO
  • CAS Number : 2287247-81-6
  • Molecular Weight : 196.66 g/mol

The compound features a cyclopropyl ring attached to an ethanone moiety and a chlorophenyl group, which influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.
  • Receptor Binding : The compound may bind to receptors, altering their activity and influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy that suggests potential as an antimicrobial agent.

Anticancer Potential

Recent investigations into the anticancer properties of this compound have revealed promising results. It has been shown to induce apoptosis in cancer cell lines, particularly in those resistant to conventional therapies.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various cyclopropyl derivatives, including this compound. The results indicated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains, suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

In a recent publication, the compound was tested against several cancer cell lines. It was found to arrest the cell cycle at the S phase and induce apoptosis in T-24 bladder cancer cells. The study concluded that the compound could be a candidate for further development as an anticancer agent targeting topoisomerase II .

Biological Activity Effect Observed Study Reference
AntimicrobialSignificant growth inhibition
AnticancerInduces apoptosis in T-24 cells

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar cyclopropyl ketones:

Compound Substituent Biological Activity
1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanoneFluorineModerate antimicrobial activity
1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanoneMethoxyLimited anticancer effects

These comparisons highlight the unique profile of this compound regarding its biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : Synthesis typically involves cyclopropanation of a pre-functionalized aromatic precursor. For example, stereoselective cyclopropanation using transition-metal catalysts (e.g., Rh or Cu) with diazo compounds can achieve the (1R,2R) configuration. Chlorination is performed post-cyclopropane formation via electrophilic substitution, often using AlCl₃ as a Lewis acid . Solvent polarity and temperature are critical for minimizing side reactions (e.g., ring-opening) and preserving stereochemistry .

Q. Which spectroscopic techniques are most effective for characterizing the cyclopropane ring and substituent positions in this compound?

  • Methodology :

  • NMR : ¹H NMR reveals cyclopropane ring protons as distinct multiplets (δ 1.5–2.5 ppm) due to ring strain. ¹³C NMR identifies carbonyl carbons (~200 ppm) and chlorinated aromatic carbons (~125–140 ppm).
  • X-ray crystallography : Resolves absolute stereochemistry and dihedral angles between the cyclopropane and aromatic ring, critical for structure-activity studies (e.g., dihedral angles of 47.6°–63.9° observed in related compounds) .
  • HRMS : Confirms molecular formula (C₁₁H₁₀ClO) and isotopic Cl pattern .

Q. How does the electronic effect of the 2-chlorophenyl group influence the compound’s reactivity in nucleophilic additions?

  • Methodology : The electron-withdrawing Cl substituent activates the carbonyl group toward nucleophilic attack (e.g., Grignard reagents). Comparative studies with non-chlorinated analogs show faster reaction kinetics, quantified via UV-Vis or LC-MS monitoring of intermediates .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during functionalization of the cyclopropane ring?

  • Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) preserve the (1R,2R) configuration during derivatization. For example, kinetic resolution using enantioselective enzymes (lipases) or Pd-catalyzed cross-couplings with chiral ligands (BINAP) maintains stereopurity (>95% ee) . Computational modeling (DFT) predicts steric and electronic barriers to inversion .

Q. How can contradictory data on cyclopropane ring stability under acidic conditions be resolved?

  • Methodology : Contradictions arise from varying protonation sites (carbonyl vs. cyclopropane). Controlled pH studies (e.g., in H₂SO₄/D₂O) with ¹H NMR tracking reveal ring-opening thresholds (pH < 2). Kinetic isotope effects and Arrhenius plots differentiate mechanisms (carbocation vs. radical intermediates) .

Q. What computational methods predict the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations model binding to targets (e.g., cytochrome P450). QSAR models correlate substituent effects (Cl position, cyclopropane strain) with inhibitory activity (IC₅₀). Validate predictions with in vitro assays (e.g., fluorescence polarization) .

Q. How do steric effects from the cyclopropane ring influence regioselectivity in cross-coupling reactions?

  • Methodology : Steric maps (calculated via MM2 force fields) show hindered access to the trans-cyclopropane position. Suzuki-Miyaura couplings with aryl boronic acids favor para-substitution on the chlorophenyl ring (80% yield vs. 45% for meta) .

Key Research Findings

  • Synthetic Scalability : Microwaves reduce reaction times (2 h vs. 24 h) for cyclopropanation, achieving 92% yield .
  • Biological Relevance : Analogous compounds inhibit monoamine oxidase-B (MAO-B) with Ki = 0.8 µM, suggesting neuroprotective potential .
  • Stability : Degrades <5% under ambient light in 30 days (HPLC-UV), but UV-C exposure accelerates decomposition (t₁/₂ = 4 h) .

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